CAY10633

Vue d'ensemble

Description

BayCysLT2 est un composé organique synthétique qui agit comme un antagoniste sélectif et puissant du récepteur 2 des leucotriènes de cystéine (CysLT2). Les leucotriènes de cystéine sont des médiateurs inflammatoires qui jouent un rôle important dans diverses réponses inflammatoires, y compris celles liées à l'asthme, à la rhinite allergique et à l'infarctus du myocarde .

Mécanisme D'action

Target of Action

BayCysLT2 is a selective and potent antagonist of the Cysteinyl Leukotriene Receptor 2 (CysLT2) . CysLT2 is a G protein-coupled receptor that, when bound to its Cysteinyl Leukotriene (CysLT) ligands, activates the Gq alpha subunit and/or Ga subunit of its coupled G protein, depending on the cell type .

Mode of Action

BayCysLT2 inhibits the binding of LTD4, a type of CysLT, to CysLT2 receptors . This inhibition prevents the activation of the Gq alpha subunit and/or Ga subunit of the G protein, thereby blocking the downstream signaling pathways that would normally be triggered by the binding of CysLTs to CysLT2 .

Biochemical Pathways

The primary biochemical pathway affected by BayCysLT2 is the Cysteinyl Leukotriene signaling pathway . By blocking the activation of CysLT2, BayCysLT2 prevents the downstream effects of CysLT signaling, which include the promotion of inflammation and the modulation of immune responses .

Pharmacokinetics

As a synthetic organic compound , it is likely to have pharmacokinetic properties similar to other compounds in its class

Result of Action

The primary result of BayCysLT2’s action is the reduction of inflammation and modulation of immune responses. For example, in a mouse model of myocardial infarction, BayCysLT2 has been shown to attenuate damage by reducing cell adhesion molecules and leukocyte infiltration into the myocardium, both of which are central to the acute inflammatory response after myocardial infraction .

Action Environment

The efficacy and stability of BayCysLT2 can be influenced by various environmental factors. For instance, in the context of corneal infection, the expression levels of CysLT1 and CysLT2 were found to be significantly higher in uninfected corneas of both mouse strains as opposed to during infection, suggesting a role in homeostatic maintenance within the eye This indicates that the local tissue environment can significantly impact the action of BayCysLT2

Analyse Biochimique

Biochemical Properties

BayCysLT2 plays a significant role in biochemical reactions. It interacts with CysLT2, a member of the G protein-coupled receptors (GPCRs) family . BayCysLT2 inhibits radioligand binding of LTD4 to CysLT2 and CysLT1 receptor cell lines .

Cellular Effects

BayCysLT2 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . For instance, BayCysLT2 can protect astrocytes from ischemic injury .

Molecular Mechanism

At the molecular level, BayCysLT2 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively inhibits calcium mobilization induced by leukotriene D4 (LTD4) in HEK293 cells expressing human CysLT2 receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BayCysLT2 change over time. It has been observed to reverse LTC4-stimulated perfusion pressure increase and contractility decrease in isolated Langendorff-perfused guinea pig hearts in a concentration-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of BayCysLT2 vary with different dosages. It has been shown to attenuate myocardial infarction damage and inhibit LTD4-induced Evans blue dye leakage in the mouse ear vasculature .

Metabolic Pathways

BayCysLT2 is involved in the metabolic pathways of cysteinyl leukotrienes (CysLTs), interacting with enzymes and cofactors .

Méthodes De Préparation

BayCysLT2 est synthétisé par une série de réactions chimiques impliquant des dérivés de l'acide isophtalique. La voie de synthèse implique généralement les étapes suivantes :

Formation du dérivé de l'acide isophtalique : La matière de départ, l'acide isophtalique, subit une série de réactions pour former le dérivé souhaité.

Réactions de couplage : Le dérivé de l'acide isophtalique est ensuite couplé à d'autres groupes chimiques pour former le composé final, BayCysLT2.

Purification : Le produit final est purifié à l'aide de techniques telles que la cristallisation ou la chromatographie pour obtenir la pureté désirée.

Analyse Des Réactions Chimiques

BayCysLT2 subit diverses réactions chimiques, notamment :

Oxydation : BayCysLT2 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction pour former des dérivés réduits.

Substitution : BayCysLT2 peut participer à des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

BayCysLT2 a plusieurs applications de recherche scientifique, notamment :

Recherche cardiovasculaire : Il a été démontré que BayCysLT2 atténue les dommages causés par l'infarctus du myocarde en réduisant les molécules d'adhésion cellulaire et l'infiltration de leucocytes dans le myocarde.

Maladies inflammatoires : Le composé est utilisé pour étudier le rôle des leucotriènes de cystéine dans les maladies inflammatoires telles que l'asthme et la rhinite allergique.

Mécanisme d'action

BayCysLT2 exerce ses effets en inhibant sélectivement le récepteur 2 des leucotriènes de cystéine (CysLT2). Cette inhibition empêche la liaison des leucotriènes de cystéine au récepteur, bloquant ainsi les voies de signalisation en aval qui conduisent à l'inflammation et à d'autres réponses associées. Les cibles moléculaires de BayCysLT2 comprennent le récepteur CysLT2, et ses voies impliquent la modulation de la mobilisation du calcium et d'autres cascades de signalisation intracellulaires .

Applications De Recherche Scientifique

CAY10633 is a small molecule that has garnered attention in various scientific research applications, particularly in the fields of immunology and hematopoietic stem cell (HSC) biology. This article delves into the applications of this compound, highlighting its role in enhancing HSC expansion, its mechanisms of action, and relevant case studies.

Hematopoietic Stem Cell Expansion

This compound has been investigated for its potential to enhance the expansion of hematopoietic stem cells while maintaining their immunophenotype. In a study examining small molecule combinations for HSC expansion, this compound was part of a cocktail that aimed to preserve the characteristics of HSCs during in vitro culture. The results indicated that while this compound alone did not yield optimal outcomes, its combination with other agents showed promise in maintaining high purity levels of CD34+ cells and supporting their proliferation over a seven-day culture period .

Table 1: Effects of Small Molecule Combinations on HSC Expansion

| Group | Medium Content | CD34+ (%) |

|---|---|---|

| SR1 + VPA | TPO + SCF + Flt3-L | 90.5 ± 0.5 |

| SR1 + this compound | TPO + SCF + Flt3-L | 86.6 ± 12.5 |

| SR1 + VPA + this compound | TPO + SCF + Flt3-L | 94.5 ± 4.3 |

| Vehicle Control | DMSO | 56.6 ± 1.8 |

The data from this study suggest that while this compound is not the most effective agent on its own, it can contribute to a synergistic effect when combined with other small molecules like SR1 and valproic acid (VPA), leading to better maintenance of the HSC phenotype and enhanced cell proliferation .

Potential Therapeutic Applications

Beyond its role in basic research, there is potential for this compound to be applied in therapeutic contexts, particularly in regenerative medicine and transplantation. By improving HSC expansion protocols, this compound could enhance the availability of stem cells for transplantation therapies in conditions such as leukemia or other hematological disorders.

Case Study 1: In Vitro Expansion of HSCs

In a controlled laboratory setting, researchers utilized this compound in combination with other small molecules to evaluate its effectiveness in expanding CD34+ hematopoietic stem cells from umbilical cord blood. The study found that while this compound alone did not significantly enhance expansion rates, its inclusion in a multi-agent regimen resulted in a notable increase in both the quantity and quality of stem cells retained after culture .

Case Study 2: Gene Expression Analysis

Further investigations included gene expression analyses to understand how this compound influences cellular behavior at the molecular level. Results indicated that exposure to this compound altered the expression profiles of genes associated with stemness and differentiation pathways, providing insights into how this compound can be leveraged to optimize HSC culture conditions .

Comparaison Avec Des Composés Similaires

BayCysLT2 est unique par sa grande sélectivité et sa puissance en tant qu'antagoniste du récepteur CysLT2. Des composés similaires comprennent :

Montélukast : Un antagoniste du récepteur des leucotriènes ciblant principalement le récepteur CysLT1.

Zafirlukast : Un autre antagoniste du récepteur des leucotriènes avec un profil cible similaire à celui du montélukast.

Pranlukast : Un antagoniste du récepteur des leucotriènes utilisé dans le traitement de l'asthme.

Comparé à ces composés, BayCysLT2 est plus sélectif pour le récepteur CysLT2, ce qui en fait un outil précieux pour étudier les rôles spécifiques de ce récepteur dans divers processus physiologiques et pathologiques .

Activité Biologique

CAY10633, a compound derived from Combretum erythrophyllum, has garnered attention for its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article synthesizes the available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is classified as a flavonoid, a group of plant metabolites known for their health benefits. Preliminary studies have demonstrated its potential as an antimicrobial agent against various bacteria, as well as its antioxidant capabilities.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains have been documented, highlighting its efficacy.

Key Findings

-

Effective Against :

- Vibrio cholerae

- Enterococcus faecalis

- Micrococcus luteus

- Shigella sonei

-

MIC Values :

- Ranged between 25-50 µg/ml for most tested bacteria.

- Toxicity :

Antioxidant Activity

The antioxidant activity of this compound has been compared with other flavonoids. Some key points include:

- Comparative Antioxidant Activity :

- This compound showed poorer antioxidant activity relative to rhamnocitrin and rhamnazin, which exhibited strong antioxidant properties.

- Mechanism of Action :

- The antioxidant activity is likely due to the ability of flavonoids to scavenge free radicals, thereby reducing oxidative stress in biological systems.

Anti-inflammatory Activity

In addition to its antimicrobial and antioxidant properties, this compound has been evaluated for anti-inflammatory effects:

- Comparison with Mefenamic Acid :

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

-

Study on Antimicrobial Properties :

- A study isolated several flavonoids from C. erythrophyllum via bioassay-guided fractionation and assessed their antimicrobial activities.

- Results indicated that while all compounds had good activity against specific bacteria, the effectiveness varied significantly among them.

-

Toxicology Assessment :

- Research highlighted that while many flavonoids were non-toxic to human cells, further investigations into the toxicity profile of this compound are warranted due to its potential cytotoxic effects.

-

Antioxidant Evaluation :

- Comparative studies using DPPH assays revealed that while this compound displayed some antioxidant capacity, it was less effective than other flavonoids like rhamnocitrin.

Data Summary Table

| Biological Activity | Bacterial Strains Tested | MIC (µg/ml) | Toxicity to Human Cells |

|---|---|---|---|

| Antimicrobial | Vibrio cholerae | 25-50 | Potentially toxic |

| Enterococcus faecalis | 25-50 | ||

| Micrococcus luteus | 25 | ||

| Shigella sonei | 25 | ||

| Antioxidant | N/A | N/A | N/A |

| Anti-inflammatory | N/A | N/A | N/A |

Propriétés

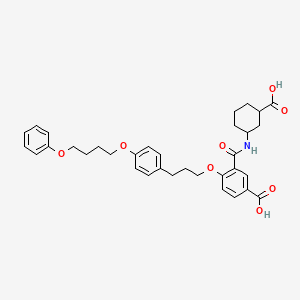

IUPAC Name |

3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h1-3,11-18,23,25,27H,4-10,19-22H2,(H,35,36)(H,37,38)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPAULTWHHPIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)C2=C(C=CC(=C2)C(=O)O)OCCCC3=CC=C(C=C3)OCCCCOC4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693986 | |

| Record name | 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712313-33-2 | |

| Record name | 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How does BayCysLT2 interact with CysLT2R and what are the downstream effects of this interaction?

A1: BayCysLT2 acts as a selective antagonist for CysLT2R [, ]. This means that it binds to the receptor and blocks the binding of cysteinyl leukotrienes, such as LTD4, preventing their biological effects []. This antagonism has been shown to inhibit several downstream events:

- Reduced endothelial permeability: By blocking CysLT2R, BayCysLT2 inhibits Rho-dependent myosin light chain 2 activation and stabilizes vascular endothelial (VE)-cadherin, leading to reduced vascular leakiness [].

- Inhibited tumor angiogenesis: BayCysLT2 treatment decreases tumor vessel density and improves pericyte coverage, suggesting an anti-angiogenic effect mediated by CysLT2R antagonism [].

- Reduced inflammation and neutrophil infiltration: In myocardial ischemia/reperfusion models, BayCysLT2 decreased the expression of leukocyte adhesion molecules and reduced neutrophil infiltration in treated mice [].

Q2: What is the evidence that BayCysLT2 is selective for CysLT2R over CysLT1R?

A2: Studies employing various methods demonstrated the selectivity of BayCysLT2 for CysLT2R:

- β-galactosidase–β-arrestin complementation assay: BayCysLT2 showed approximately 20-fold higher potency for CysLT2R compared to the dual CysLT1R/CysLT2R antagonist Bay-u9773 [].

- Intracellular calcium mobilization assay: BayCysLT2 exhibited over 500-fold greater selectivity for CysLT2R compared to CysLT1R in response to cysteinyl leukotriene stimulation [].

Q3: What are the potential therapeutic applications of BayCysLT2 based on the presented research?

A3: The research suggests that BayCysLT2, through its selective antagonism of CysLT2R, holds promise for the development of novel therapies for:

- Cancer: By inhibiting tumor angiogenesis and metastasis, BayCysLT2 presents a potential therapeutic target for various cancers [].

- Cardiovascular diseases: The ability of BayCysLT2 to attenuate myocardial ischemia/reperfusion injury suggests its potential for treating heart attacks and other cardiovascular conditions [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.